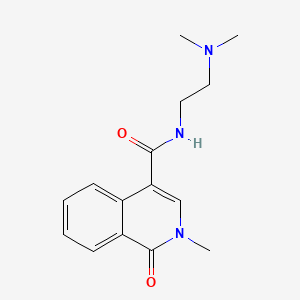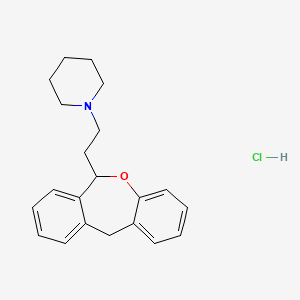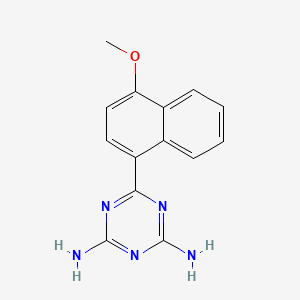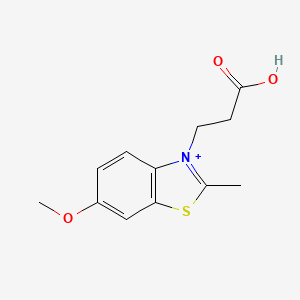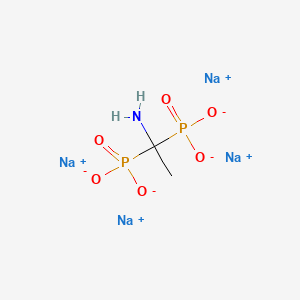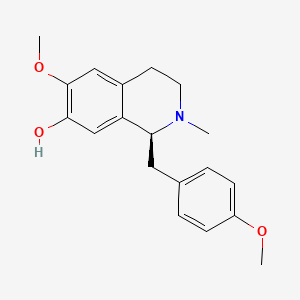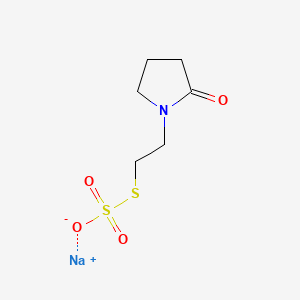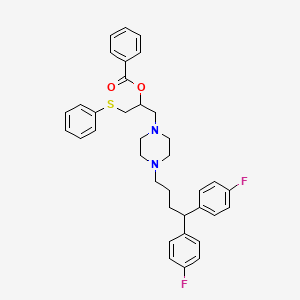
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate is a complex organic compound that combines the properties of a triazine derivative and a hydroxyethyl ester of propenoic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of melamine with formaldehyde and methanol under acidic conditions to form the hexakis(methoxymethyl) derivative. This intermediate is then reacted with 2-hydroxyethyl prop-2-enoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted triazines .
Scientific Research Applications
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate has several scientific research applications:
Polymer Chemistry: Used as a crosslinking agent in the synthesis of polymers.
Materials Science: Employed in the development of advanced materials with specific properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable crosslinked networks through its multiple functional groups.
Comparison with Similar Compounds
Similar Compounds
Melamine: A triazine derivative with similar chemical properties.
Formaldehyde: Used in the synthesis of the hexakis(methoxymethyl) derivative.
2-Hydroxyethyl Methacrylate: A similar ester used in polymer chemistry.
Uniqueness
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate is unique due to its combination of triazine and hydroxyethyl ester functionalities, which provide it with distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
68516-08-5 |
|---|---|
Molecular Formula |
C20H38N6O9 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate |
InChI |
InChI=1S/C15H30N6O6.C5H8O3/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6;1-2-5(7)8-4-3-6/h7-12H2,1-6H3;2,6H,1,3-4H2 |
InChI Key |
HWFXLHWOVUSTRT-UHFFFAOYSA-N |
Canonical SMILES |
COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC.C=CC(=O)OCCO |
Related CAS |
52858-75-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



